molecular formula C10H11F2NO2 B239562 3,5-difluoro-N-(3-hydroxypropyl)benzamide

3,5-difluoro-N-(3-hydroxypropyl)benzamide

Cat. No. B239562
M. Wt: 215.2 g/mol
InChI Key: VOFFFUXODPDYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-difluoro-N-(3-hydroxypropyl)benzamide, commonly known as DFHBA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DFHBA belongs to the class of benzamide derivatives, which are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties.

Mechanism of Action

The mechanism of action of DFHBA is not fully understood, but studies have suggested that the compound targets specific proteins and enzymes in cancer cells, leading to their death. DFHBA has also been shown to disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
DFHBA has been shown to have minimal toxicity and side effects in animal models, making it a promising candidate for further research. Studies have also suggested that DFHBA has antioxidant properties, which can help protect cells from oxidative stress and damage.

Advantages and Limitations for Lab Experiments

DFHBA has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, the compound is relatively expensive and requires specialized equipment for synthesis, which can limit its accessibility for some researchers.

Future Directions

There are several future directions for research on DFHBA. One potential area of research is the development of new anticancer agents based on the structure of DFHBA. Another area of research is the optimization of the synthesis method to increase the yield and reduce the cost of the compound. Additionally, further studies are needed to fully understand the mechanism of action of DFHBA and its potential applications in other areas of research, such as antimicrobial agents.

Synthesis Methods

DFHBA can be synthesized through a multistep process, which involves the reaction of 3,5-difluoroaniline with 3-chloropropanol in the presence of a base to form an intermediate product. The intermediate product is then treated with benzoyl chloride to obtain DFHBA. The synthesis method of DFHBA has been optimized to achieve a high yield and purity of the compound.

Scientific Research Applications

DFHBA has shown promising results in various scientific research applications. One of the primary areas of research is its potential as an anticancer agent. Studies have shown that DFHBA inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. DFHBA has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

properties

Product Name

3,5-difluoro-N-(3-hydroxypropyl)benzamide

Molecular Formula

C10H11F2NO2

Molecular Weight

215.2 g/mol

IUPAC Name

3,5-difluoro-N-(3-hydroxypropyl)benzamide

InChI

InChI=1S/C10H11F2NO2/c11-8-4-7(5-9(12)6-8)10(15)13-2-1-3-14/h4-6,14H,1-3H2,(H,13,15)

InChI Key

VOFFFUXODPDYMP-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)C(=O)NCCCO

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)NCCCO

Origin of Product

United States

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